molecular formula C7H6N6 B2506036 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 896666-78-7

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2506036
CAS No.: 896666-78-7
M. Wt: 174.167
InChI Key: NKOVFQXEIJHBCA-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystal Packing and Molecular Geometry

The triazolopyrimidine core adopts a non-planar conformation due to steric and electronic constraints. X-ray diffraction data for structurally related analogs reveal:

  • Space groups : Monoclinic (e.g., P2₁/n) or triclinic systems, depending on substituent orientation.
  • Hydrogen bonding : NH₂ groups form strong intermolecular H-bonds with nitrogen atoms or carbonyl groups, stabilizing supramolecular networks.
  • Molecular distortions : Torsion angles between fused rings (e.g., C3–C4–C6–C7) often exceed 30°, leading to non-planar geometries.
Table 1: Key Crystallographic Parameters for Analogous Triazolopyrimidines
Parameter Value/Description Source
Space group Monoclinic (P2₁/n) or triclinic
Hydrogen bond donors NH₂, N-heteroatoms
Dihedral angles 30°–45° between fused rings
Coordination sites N3, N4 in metal complexes (e.g., Pt²⁺)

Intermolecular Interactions

The 7-amino and 2-methyl groups influence crystal packing:

  • NH₂ groups : Act as H-bond donors, forming chains or layers with water or anions.
  • Methyl groups : Provide hydrophobic interactions, contributing to crystal stability.
  • π-Stacking : Observed in layered structures with aromatic substituents.

Spectroscopic Identification Techniques

Properties

IUPAC Name

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOVFQXEIJHBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is its role as an antiviral agent. Research indicates that derivatives of this compound can inhibit the influenza virus's RNA polymerase complex formation. Specifically, studies have shown that modifications to this scaffold can enhance its ability to disrupt the PA-PB1 heterodimerization crucial for viral replication.

Case Study: Influenza Virus Inhibition

  • A study identified several derivatives based on the triazolo[1,5-a]pyrimidine scaffold that exhibited promising inhibitory activity against the influenza virus. For instance, compounds synthesized from this scaffold demonstrated effective inhibition of RNA-dependent RNA polymerase activity at non-toxic concentrations. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C-5 and C-7 positions significantly affected antiviral potency .

Antimicrobial Activity

Beyond antiviral properties, this compound has also been evaluated for its antimicrobial activity. Various derivatives have been synthesized and tested against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

  • A series of compounds derived from triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial properties. These compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these derivatives as new antimicrobial agents .

Other Therapeutic Applications

The versatility of the 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine scaffold extends to other therapeutic areas:

  • CNS Agents : Some derivatives have been explored for their potential as central nervous system agents.
  • Anticancer Activity : Investigations into the anticancer properties of these compounds have revealed their ability to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that could be harnessed for treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives typically involves efficient one-step procedures that allow for regioselective modifications. The ability to alter substituents at various positions on the triazolo[1,5-a]pyrimidine core is crucial for optimizing biological activity.

Position Substituent Biological Activity
C-5PhenylEnhanced antiviral activity
C-7MethylImproved antimicrobial properties
C-6CarboxylAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical variations among 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Activities
This compound 896666-78-7 C₇H₆N₆ 2-Me, 7-NH₂, 6-CN Antimicrobial (potential)
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 890091-74-4 C₇H₃F₃N₆ 2-CF₃, 7-NH₂, 6-CN Enhanced lipophilicity
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile 89975-57-5 C₇H₅N₅ Pyrazolo core, 6-CN Unknown (structural analog)
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 89488-67-5 C₅H₃N₅O* 7-O, 6-CN Reactivity altered by oxo group
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 90558-96-6 C₉H₁₀N₄O₂ 6-COOEt, 7-Me Ester group impacts solubility

This discrepancy requires further verification.

Biological Activity

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 896666-78-7) is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₆N₆
  • Molecular Weight : 166.17 g/mol
  • CAS Number : 896666-78-7
  • Physical Form : Solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of substituted triazoles with carbonitriles. Efficient one-step procedures have been developed to enhance yield and regioselectivity in producing this compound and its derivatives .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza A virus by disrupting the PA-PB1 heterodimerization .

Key Findings :

  • Inhibition of PA-PB1 Interaction : The compound demonstrated significant inhibition of the PA-PB1 interaction with an IC50 value of approximately 12 μM in minireplicon assays .
  • Antiviral Efficacy : It exhibited broad antiviral activity against various strains of influenza A and B viruses with effective concentrations (EC50) ranging from 7 to 25 μM without cytotoxic effects at concentrations up to 250 μM .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Substituting different aryl groups can significantly affect its potency and selectivity against viral targets.
  • Molecular docking studies have provided insights into how structural modifications can improve binding affinity and specificity .

Study on Influenza Virus Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their ability to inhibit influenza virus replication. The lead compound from this series was found to effectively disrupt RdRP functions while maintaining low cytotoxicity levels .

Evaluation in Cell Lines

In vitro assays conducted on MDCK cells demonstrated that the compound could reduce viral plaque formation significantly. The results indicated that it could serve as a potential therapeutic agent for treating influenza infections .

Data Summary

Compound NameCAS NumberEC50 (μM)IC50 (μM)Target
This compound896666-78-77 - 2512PA-PB1 Interaction

Q & A

Basic: What are the common synthetic routes for 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?

Methodological Answer:
The compound is typically synthesized via multi-component reactions involving aldehydes, aminotriazoles, and cyanoacetyl derivatives. A representative protocol involves:

Reagent Mixing : Combine 3-amino-1,2,4-triazole (1 mmol), an aldehyde (1 mmol), and 3-cyanoacetyl-indole (1 mmol) in DMF with triethylamine (0.5 mmol) as a catalyst .

Heating : React at 120°C for 10 hours under reflux, monitored via TLC.

Purification : Cool the mixture, precipitate the product, and recrystallize using EtOH/DMF (1:1). Yields range from 62%–70%, with purity confirmed by melting points (e.g., 263–268°C) and spectroscopic techniques (IR, NMR, MS) .

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